Structural Elucidation of 6,8-Dioxo Apalutamide Using 2D NMR Spectroscopy
Structural Elucidation of 6,8-Dioxo Apalutamide Using 2D NMR Spectroscopy
An In-Depth Technical Guide
Abstract
The metabolic fate of a drug candidate is a critical aspect of pharmaceutical development, directly influencing its efficacy, safety, and regulatory approval. Apalutamide, a potent nonsteroidal antiandrogen, undergoes extensive metabolism in vivo.[1][2] Identifying the precise chemical structures of its metabolites is paramount for a comprehensive understanding of its pharmacological profile. This guide provides an in-depth, technical walkthrough of the structural elucidation of a specific apalutamide metabolite, 6,8-dioxo apalutamide, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will explore the causality behind experimental choices, from sample preparation to the logical integration of data from COSY, HSQC, and HMBC spectra, offering a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Metabolite Identification
Apalutamide (marketed as Erleada®) is a second-generation selective androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[3][4][5] It functions by binding to the AR's ligand-binding domain, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription, ultimately leading to decreased tumor cell proliferation.[2][6][7]
Like most xenobiotics, apalutamide is metabolized by the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][3][8] While its major active metabolite, N-desmethyl apalutamide, is well-characterized, a comprehensive safety profile requires the identification of all significant metabolites.[9][10] One such metabolite, formed through oxidative metabolism of the thiohydantoin ring, is 6,8-dioxo apalutamide. The conversion of the thioamide (C=S) group to a carbonyl (C=O) group represents a significant structural modification. Verifying this transformation requires robust analytical techniques capable of providing unambiguous atomic-level connectivity. 2D NMR spectroscopy is the gold standard for this purpose, offering unparalleled insight into molecular architecture.[11][12][13]
The 2D NMR Toolkit: A Symphony of Correlations
While 1D ¹H NMR provides a preliminary fingerprint of a molecule, complex structures like apalutamide and its metabolites yield crowded spectra that are difficult to assign definitively.[14][15] 2D NMR resolves this by spreading correlations across a second frequency dimension, revealing through-bond and through-space relationships between nuclei.[11][14] For the structural elucidation of a small molecule like 6,8-dioxo apalutamide, a core suite of three experiments is indispensable.[16][17]
| Experiment | Full Name | Core Purpose & Rationale |
| COSY | CO rrelation S pectroscopY | Reveals proton-proton (¹H-¹H ) couplings, typically over 2-3 bonds. It is the primary tool for identifying spin systems—chains of connected protons, such as those in an aromatic ring or an alkyl chain.[14][18] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Correlates protons directly to the carbon atoms they are attached to (¹H-¹³C one-bond correlation). This experiment is crucial for assigning proton signals to their specific carbon atoms in the molecular skeleton.[11][19] |
| HMBC | H eteronuclear M ultiple B ond C orrelation | Shows long-range correlations between protons and carbons (¹H-¹³C over 2-4 bonds). This is arguably the most powerful experiment for piecing together the entire molecular structure by connecting different spin systems across non-protonated (quaternary) carbons and heteroatoms.[11][19][20] |
The Experimental Workflow: From Biofluid to Spectrum
The journey from a complex biological matrix to a definitive structure is a systematic process. Each step is designed to isolate the molecule of interest and prepare it for high-resolution analysis.
Diagram: Overall Structural Elucidation Workflow
Caption: Workflow from metabolite isolation to final structure confirmation.
Step-by-Step Experimental Protocol
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Metabolite Isolation:
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Objective: To isolate 6,8-dioxo apalutamide from endogenous compounds.
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Protocol:
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Perform a liquid-liquid extraction or solid-phase extraction (SPE) on the biological sample (e.g., plasma, urine) to remove proteins and salts.[21][22]
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Concentrate the extract under reduced pressure.
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Re-dissolve the residue in a suitable solvent (e.g., methanol/water).
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Purify the target metabolite using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, collecting the fraction corresponding to the 6,8-dioxo apalutamide peak.
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Lyophilize the collected fraction to obtain a pure, dry powder. For modern high-field NMR instruments with cryoprobes, a sample size of 10-50 µg can be sufficient.[23]
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NMR Sample Preparation:
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Objective: To prepare a high-quality, homogeneous sample for NMR analysis.
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Protocol:
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Dissolve the purified metabolite in ~0.5 mL of a deuterated solvent (e.g., DMSO-d₆, due to its excellent solvating power for polar molecules).
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Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (¹H and ¹³C at 0.00 ppm).
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Transfer the solution to a high-precision NMR tube.
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-
-
NMR Data Acquisition:
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Objective: To acquire a standard suite of high-resolution 1D and 2D NMR spectra.
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Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for maximum sensitivity and dispersion.[12]
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Experiments to Run:
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1D ¹H NMR: Provides an initial overview of all proton environments.
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1D ¹³C NMR {¹H}: Provides an overview of all carbon environments.
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2D ¹H-¹H COSY: To establish proton-proton connectivity.
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2D ¹H-¹³C HSQC: To link protons to their directly attached carbons.
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2D ¹H-¹³C HMBC: To establish long-range connectivity, which is key to assembling the molecular puzzle. The long-range coupling delay should be optimized for ~8 Hz to capture typical 2- and 3-bond J-couplings.[20]
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Data Interpretation: Assembling the Structural Puzzle
The elucidation process is a logical deduction, using each spectrum to add another layer of certainty. The key structural change from apalutamide to its 6,8-dioxo metabolite is the conversion of the thiohydantoin ring to a hydantoin ring.
Parent vs. Metabolite Structure:
| Feature | Apalutamide | 6,8-Dioxo Apalutamide (Metabolite) | Expected NMR Change |
| Ring System | Thiohydantoin | Hydantoin | Significant change in chemical shifts for C6, C8, and adjacent nuclei. |
| C6 Position | Thiocarbonyl (C=S) | Carbonyl (C=O) | C6 carbon signal will shift significantly upfield (from ~180-200 ppm to ~150-160 ppm). |
| C8 Position | Carbonyl (C=O) | Carbonyl (C=O) | Minor shift in C8 carbon signal due to electronic changes in the ring. |
Hypothetical NMR Data for 6,8-Dioxo Apalutamide
Note: The following data is a realistic simulation for illustrative purposes.
| Position | δ¹³C (ppm) | δ¹H (ppm) | COSY Correlations (with) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1' | ~122.5 | ~7.80 (d) | 2' | C3', C5', C=O (Amide) |
| 2' | ~115.0 | ~7.45 (d) | 1' | C3', C4' |
| 3' | ~145.0 | - | - | C1', C2', C4', C5' |
| 4' | ~135.0 | - | - | C2', C3', C5', C5 (Spiro) |
| 5' | ~125.0 | ~7.60 (s) | - | C1', C3', C4' |
| Amide-CH₃ | ~26.5 | ~2.80 (d) | Amide-NH | C=O (Amide) |
| Amide-NH | - | ~8.50 (q) | Amide-CH₃ | C=O (Amide) |
| C=O (Amide) | ~164.0 | - | - | - |
| 1'' | ~140.0 | ~8.90 (s) | - | C2'', C3'', C5 (Spiro) |
| 3'' | ~118.0 | - | - | C1'', C2'', C(CF₃) |
| C(CF₃) | ~132.0 | - | - | C1'', C2'', C3'', CF₃ |
| CF₃ | ~123.0 (q) | - | - | - |
| CN | ~116.0 | - | - | C2'' |
| C5 (Spiro) | ~70.0 | - | - | C6, C8, C9/11 |
| C6 (Dioxo) | ~155.0 | - | - | C9/11 |
| C8 (Dioxo) | ~158.0 | - | - | C9/11 |
| C9/11 (CH₂) | ~35.0 | ~2.60 (m) | C10 | C5, C6, C8, C10 |
| C10 (CH₂) | ~15.0 | ~2.30 (m) | C9/11 | C5, C9/11 |
Logical Elucidation Strategy
The following diagram illustrates how the different NMR experiments are integrated to build the final structure.
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